

Spectroscopic Profile of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Desmethoxypropoxyl-4-methoxy Rabeprazole

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Desmethoxypropoxyl-4-methoxy Rabeprazole**, a known process-related impurity of the proton pump inhibitor, Rabeprazole.^{[1][2]} Designated as Rabeprazole EP Impurity E, the characterization of this molecule is critical for ensuring the quality, safety, and efficacy of Rabeprazole drug products.^{[3][4]} This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound. The methodologies and interpretations presented herein are grounded in established analytical principles and data from related benzimidazole sulfoxide compounds.

Molecular Structure and Context

4-Desmethoxypropoxyl-4-methoxy Rabeprazole, with the chemical name 2-[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, arises during the synthesis of Rabeprazole.^{[1][4][5][6]} Its structure is similar to the active pharmaceutical ingredient (API), differing by the substitution on the pyridine ring. Understanding its spectroscopic signature is paramount for its identification and quantification in routine quality control and stability studies.

Caption: Chemical structure of **4-Desmethoxypropoxyl-4-methoxy Rabeprazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For **4-Desmethoxypropoxyl-4-methoxy Rabeprazole**, both ^1H and ^{13}C NMR are indispensable for confirming its identity.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for **4-Desmethoxypropoxyl-4-methoxy Rabeprazole** are summarized in Table 1. The choice of solvent, typically deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6), is critical as it can influence the chemical shifts, particularly of the N-H proton.^[7] DMSO-d_6 is often preferred for its ability to dissolve a wide range of compounds and for resolving exchangeable protons like N-H.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~12.5 - 13.5	br s	1H	Benzimidazole N-H
~8.10	d	1H	Pyridine H-6
~7.50 - 7.70	m	2H	Benzimidazole H-4, H-7
~7.20 - 7.40	m	2H	Benzimidazole H-5, H-6
~6.80	s	1H	Pyridine H-5
~4.80	d	1H	Methylene C-H (diastereotopic)
~4.70	d	1H	Methylene C-H (diastereotopic)
~3.90	s	3H	Methoxy O-CH ₃
~2.20	s	3H	Pyridine C-CH ₃

Predicted chemical shifts are based on the analysis of related structures and standard chemical shift tables. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the 15 carbon atoms of **4-Desmethoxypropoxyl-4-methoxy Rabeprazole** are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~163.0	Pyridine C-4
~151.0	Pyridine C-2
~150.0	Benzimidazole C-2
~148.0	Pyridine C-6
~142.0	Benzimidazole C-8a
~135.0	Benzimidazole C-4a
~123.0	Benzimidazole C-5/C-6
~122.0	Benzimidazole C-5/C-6
~118.0	Benzimidazole C-4/C-7
~111.0	Benzimidazole C-4/C-7
~106.0	Pyridine C-5
~105.0	Pyridine C-3
~58.0	Methylene -CH ₂ -
~55.0	Methoxy -OCH ₃
~12.0	Pyridine -CH ₃

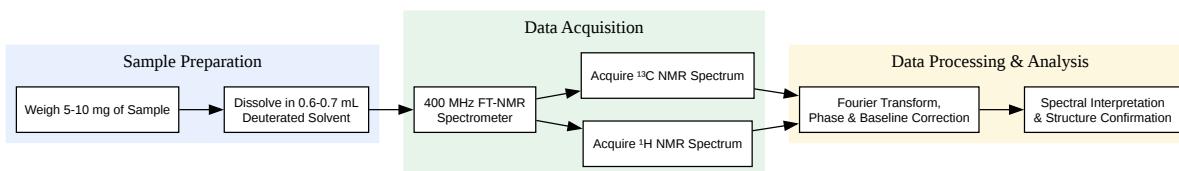
Note: Some commercial suppliers confirm the structure of this impurity using ¹³C NMR.[8]

Experimental Protocol for NMR Analysis

A robust protocol for acquiring NMR spectra is crucial for obtaining high-quality data.

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **4-Desmethoxypropoxyl-4-methoxy Rabeprazole** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz FT-NMR spectrometer or equivalent.^[7]
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. The solvent peak can be used as a reference (DMSO-d₆ at δ = 39.52 ppm).
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.



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Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For **4-Desmethoxypropoxyl-4-methoxy Rabeprazole**, high-resolution mass spectrometry (HRMS) is particularly useful for confirming its molecular formula.

Expected Mass Spectrometric Data

The molecular formula of **4-Desmethoxypropoxyl-4-methoxy Rabeprazole** is $C_{15}H_{15}N_3O_2S$.
[5][9][10] The expected mass-to-charge ratios (m/z) for the protonated molecule are presented in Table 3. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds, typically in positive ion mode.

Table 3: High-Resolution Mass Spectrometry Data

Ion	Calculated m/z
$[M+H]^+$	302.0958
$[M+Na]^+$	324.0777

The monoisotopic mass of $C_{15}H_{15}N_3O_2S$ is 301.0885 Da.[6]

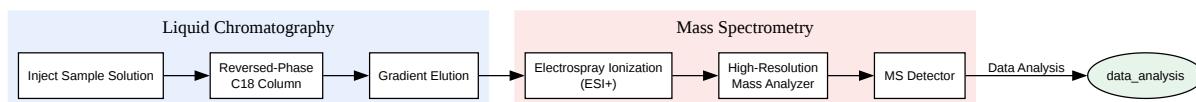
Experimental Protocol for LC-MS Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for analyzing impurities in pharmaceutical substances.

Step-by-Step Methodology:

- Chromatographic Separation:
 - Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μ m) is typically used.[7]
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate) and an organic modifier (e.g., acetonitrile and/or methanol).[7]
 - Flow Rate: A typical flow rate is 1.0 mL/min.[7]

- Detection: UV detection at a suitable wavelength (e.g., 280-285 nm) can be used in conjunction with MS detection.[7]
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.
 - Data Acquisition: Acquire full scan mass spectra over an appropriate m/z range (e.g., 100-500).



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Caption: General workflow for LC-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-Desmethoxypropoxyl-4-methoxy Rabeprazole** will exhibit characteristic absorption bands corresponding to its benzimidazole, pyridine, and sulfoxide moieties.

Expected IR Absorption Bands

While an experimental spectrum for this specific impurity is not readily available in the literature, the expected characteristic peaks can be inferred from the spectra of related benzimidazole compounds.[11][12]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3450 - 3300	N-H	Stretching
3100 - 3000	C-H (aromatic)	Stretching
2980 - 2850	C-H (aliphatic)	Stretching
~1625	C=N	Stretching
1600 - 1450	C=C (aromatic)	Stretching
~1250	C-O (aryl ether)	Stretching
~1040	S=O	Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic transitions within a molecule. The UV spectrum of **4-Desmethoxypropoxyl-4-methoxy Rabeprazole** is expected to be very similar to that of Rabeprazole itself, due to the shared chromophoric system.

Expected UV-Vis Absorption Maxima

Rabeprazole exhibits a maximum absorbance (λ_{max}) at approximately 284 nm in methanol. It is reasonable to expect a similar λ_{max} for **4-Desmethoxypropoxyl-4-methoxy Rabeprazole**.

Table 5: Predicted UV-Vis Absorption Data

Solvent	Expected λ_{max} (nm)
Methanol	~284
0.05 N NaOH	~292

The λ_{max} can be influenced by the solvent polarity and pH.

Experimental Protocol for UV-Vis Analysis

Step-by-Step Methodology:

- Solvent Selection: Choose a suitable UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., methanol).
- Standard Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in the chosen solvent. Prepare a series of dilutions to establish a calibration curve if quantitative analysis is required.
- Spectral Acquisition: Scan the sample solution over a wavelength range of 200-400 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent as a blank.
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}) and use the absorbance value for quantification if necessary.

Conclusion

The spectroscopic characterization of **4-Desmethoxypropoxyl-4-methoxy Rabeprazole** is essential for its role as a process impurity in the manufacturing of Rabeprazole. This guide provides a comprehensive overview of the expected NMR, MS, IR, and UV-Vis data, along with robust experimental protocols for their acquisition. While some of the data presented is predictive and based on the analysis of structurally similar compounds, it provides a strong foundation for the identification and characterization of this impurity in a research or quality control setting. The synthesis and isolation of this compound as a reference standard are crucial for the validation of analytical methods aimed at ensuring the purity of Rabeprazole formulations.

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